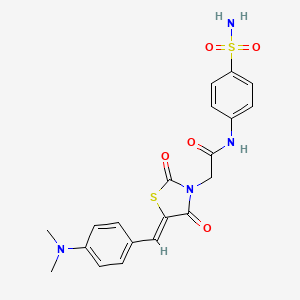

(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, benzenesulfonamide derivatives containing a thiazol-4-one scaffold have been synthesized via intramolecular cyclization rearrangement reactions . The synthesis of these derivatives involved the preparation of a chloroacetamide derivative, which was then treated with ammonium .Molecular Structure Analysis

The compound contains a thiazolidine motif, which is a heterocyclic five-membered moiety with sulfur at the first position and nitrogen at the third position . This motif is present in diverse natural and bioactive compounds .Chemical Reactions Analysis

The compound may be involved in various chemical reactions. For instance, benzenesulfonamide derivatives have been evaluated for their inhibitory effect on carbonic anhydrase IX . This enzyme plays a key role in tumor cell metabolism, and its inhibition can be a useful target for discovering novel antiproliferative agents .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activities

Thiazolidinone derivatives have shown promising antimicrobial activities. For instance, the synthesis and evaluation of new thiazole and pyrazole derivatives based on a tetrahydrobenzothiophene moiety, which are structurally related to the compound , revealed some compounds with significant antimicrobial properties (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). These findings highlight the potential of thiazolidinone and its derivatives in the development of new antimicrobial agents.

Anticonvulsant Activities

Another application is in the development of anticonvulsant drugs. A study on the synthesis and pharmacological investigation of 2‐(4‐dimethylaminophenyl)‐3,5‐disubstituted thiazolidin‐4‐ones as anticonvulsants indicated that certain compounds exhibited considerable activity, with one being moderately more potent than the reference standard diazepam (Senthilraja & Alagarsamy, 2012). This suggests the compound's relevance in the quest for more effective anticonvulsant medications.

Anti-inflammatory and Antioxidant Activities

Thiazolidinone derivatives have also been synthesized and evaluated for their anti-inflammatory and antioxidant activities. For example, novel 2-(3-(2-(1,3-dioxoisoindolin-2-yl) acetamido)-4-oxo-2-phenylthiazolidin-5-yl) acetic acid derivatives exhibited promising anti-inflammatory activity in both in vitro and in vivo models, alongside ulcerogenic toxicity studies for selected compounds (Nikalje, Hirani, & Nawle, 2015). This underscores the potential for thiazolidinone derivatives in anti-inflammatory and antioxidant drug development.

Anticancer Activity

Furthermore, thiazolidinones containing benzothiazole moiety have been screened for antitumor activity. Certain novel 4-thiazolidinones with benzothiazole moiety were found to have anticancer activity on various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Havrylyuk, Mosula, Zimenkovsky, Vasylenko, Gzella, & Lesyk, 2010). This highlights the compound's potential in cancer research and therapy.

Wirkmechanismus

Zukünftige Richtungen

Thiazolidine derivatives, such as the compound , have diverse therapeutic and pharmaceutical activity and are used in probe design . Future research could focus on developing multifunctional drugs and improving their activity . Additionally, various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry could be employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .

Eigenschaften

IUPAC Name |

2-[(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O5S2/c1-23(2)15-7-3-13(4-8-15)11-17-19(26)24(20(27)30-17)12-18(25)22-14-5-9-16(10-6-14)31(21,28)29/h3-11H,12H2,1-2H3,(H,22,25)(H2,21,28,29)/b17-11- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEUQTCWRJOUCJM-BOPFTXTBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(5-(4-(dimethylamino)benzylidene)-2,4-dioxothiazolidin-3-yl)-N-(4-sulfamoylphenyl)acetamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-methoxy-5-methylphenyl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2760454.png)

![2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2760460.png)

methanone](/img/structure/B2760464.png)

![N-[(4-chlorophenyl)methyl]-4-(3-cyclopropyl-2,4-dioxoimidazolidin-1-yl)piperidine-1-carboxamide](/img/structure/B2760470.png)